REACTION_CXSMILES
|
[CH2:1]([NH:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2].C([O-])([O-])=O.[K+].[K+].CN[C@@H:22]1[CH2:27][CH2:26][CH2:25][CH2:24][C@H:23]1NC.IC1C=CC=CC=1>[Cu]I.C1(C)C=CC=CC=1>[CH2:1]([N:3]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[S:4]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5])[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
16 μL
|
Type
|
reactant
|
Smiles
|
CN[C@H]1[C@@H](CCCC1)NC
|
Name
|
|
Quantity
|
112 μL
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
C(C)NS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
CuI
|
Quantity
|
9.6 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 110° C. for 23 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
The Schlenk tube was sealed with a Teflon valve
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (2×15 cm, hexane-ethyl acetate 4:1, 15 mL fractions)
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 868.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |